2,4,6-Trifluorobenzaldehyde
Overview
Description
2,4,6-Trifluorobenzaldehyde is an organic compound with the molecular formula C7H3F3O. It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .
Biochemical Analysis
Biochemical Properties
2,4,6-Trifluorobenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their catalytic activity. For instance, this compound can inhibit aldehyde dehydrogenase, an enzyme involved in the metabolism of aldehydes. This inhibition occurs through the formation of a covalent bond between the aldehyde group of this compound and the active site of the enzyme, leading to a decrease in enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells. This modulation can impact cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active sites of target enzymes. Additionally, this compound can interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in the activation or inhibition of specific signaling pathways, ultimately affecting cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage. The threshold for toxicity is dependent on the duration of exposure and the specific animal model used in the study. It is important to carefully control the dosage to avoid potential toxic effects while studying the biochemical properties of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as aldehyde dehydrogenase. The compound can be metabolized to form different metabolites, which can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells, thereby affecting cellular function and health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including its chemical properties and interactions with cellular components. The compound can be localized to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. Post-translational modifications and targeting signals can also play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4,6-Trifluorobenzaldehyde involves the reaction of 1,3,5-trifluorobenzene with lithium diisopropylamide in tetrahydrofuran. The reaction is carried out under nitrogen protection at temperatures between -85°C to -80°C. After the initial reaction, dimethylformamide is added dropwise, and the mixture is incubated at 80°C to 75°C. The reaction mixture is then treated with glacial acetic acid, water, and dilute hydrochloric acid to obtain the crude product, which is further purified to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,6-trifluorobenzoic acid.
Reduction: It can be reduced to form 2,4,6-trifluorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 2,4,6-Trifluorobenzoic acid.
Reduction: 2,4,6-Trifluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trifluorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorobenzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity to enzymes and receptors, making it a valuable tool in studying biochemical pathways .
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2,4-Difluorobenzaldehyde
Comparison: 2,4,6-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which significantly affects its reactivity and interaction with other molecules. Compared to 2,3,5,6-Tetrafluorobenzaldehyde, which has four fluorine atoms, this compound has a different electronic distribution, leading to distinct chemical behavior. Similarly, 4-(Trifluoromethyl)benzaldehyde has a trifluoromethyl group instead of individual fluorine atoms, resulting in different steric and electronic effects .
Properties
IUPAC Name |
2,4,6-trifluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJIEPBITZLHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334753 | |
Record name | 2,4,6-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58551-83-0 | |
Record name | 2,4,6-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the energy barrier to internal rotation around the exocyclic C-C bond in 2,4,6-Trifluorobenzaldehyde?
A1: The free energy of activation for rotation around the exocyclic C-C bond in this compound, dissolved in dimethyl ether at 110 K, is 20.0 kJ/mol. [] This relatively low barrier was determined using nuclear magnetic resonance (NMR) spectroscopy. []
Q2: How does the fluorine substitution pattern in this compound influence its reactivity in Wittig reactions?
A2: Research indicates that this compound exhibits high selectivity towards the E geometric isomer when reacted with a specific Wittig reagent derived from 3-guaiazulene. [] This selectivity is likely influenced by the electron-withdrawing nature of the three fluorine atoms, which can impact both the reaction mechanism and the stability of the intermediates involved. [] Further research comparing different substitution patterns would be needed to confirm this hypothesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.